molecular formula C11H10O3 B12873865 3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid

3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid

Cat. No.: B12873865
M. Wt: 190.19 g/mol
InChI Key: FHTSAGOARGRHBB-SNAWJCMRSA-N
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Description

3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid is a compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring fused with an acrylic acid moiety, making it a unique and interesting compound for scientific research.

Preparation Methods

The synthesis of 3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-allyloxyanilines with DABCO-bis(sulfur dioxide) and aryl propiolates . During the reaction process, a 2-allyloxyaryl radical is generated in situ, which undergoes intramolecular addition to form the benzofuran ring. This intermediate is then further reacted with sulfur dioxide to produce the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes.

    Substitution: Substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

(E)-3-(2,3-dihydro-1-benzofuran-4-yl)prop-2-enoic acid

InChI

InChI=1S/C11H10O3/c12-11(13)5-4-8-2-1-3-10-9(8)6-7-14-10/h1-5H,6-7H2,(H,12,13)/b5-4+

InChI Key

FHTSAGOARGRHBB-SNAWJCMRSA-N

Isomeric SMILES

C1COC2=CC=CC(=C21)/C=C/C(=O)O

Canonical SMILES

C1COC2=CC=CC(=C21)C=CC(=O)O

Origin of Product

United States

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